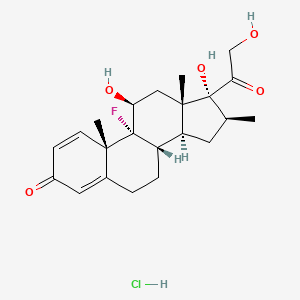

Betamethasone hydrochloride

Description

Properties

Molecular Formula |

C22H30ClFO5 |

|---|---|

Molecular Weight |

428.9 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride |

InChI |

InChI=1S/C22H29FO5.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1H/t12-,15-,16-,17-,19-,20-,21-,22-;/m0./s1 |

InChI Key |

OHILSKSRDDTCIR-PWIFQOOMSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.Cl |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Betamethasone and Its Salts for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the critical physicochemical properties of Betamethasone (B1666872) and its common salt forms, which are paramount for the successful formulation of stable, effective, and bioavailable drug products. The information presented herein is intended to guide formulation scientists and researchers in navigating the challenges associated with this potent corticosteroid.

Introduction

Betamethasone is a powerful synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in the treatment of various conditions, including dermatological diseases, allergic states, and autoimmune disorders.[1] The therapeutic efficacy of Betamethasone is intrinsically linked to its physicochemical characteristics, which govern its solubility, stability, and ultimately, its bioavailability. A thorough understanding of these properties is essential for the rational design of dosage forms, from topical creams and ointments to parenteral solutions and suspensions.[3] This guide summarizes key quantitative data, details relevant experimental protocols, and illustrates the molecular mechanism of action.

Physicochemical Properties

The formulation of Betamethasone is critically dependent on its physical and chemical attributes. While data specifically for Betamethasone hydrochloride is limited in publicly available literature, the properties of Betamethasone base and its other common esterified forms (e.g., acetate, dipropionate, sodium phosphate) provide a foundational understanding for formulation development.

The following tables summarize the key physicochemical properties of Betamethasone and its derivatives. These parameters are fundamental to predicting the behavior of the active pharmaceutical ingredient (API) during manufacturing, storage, and in vivo administration.

Table 1: General Physicochemical Properties of Betamethasone

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₉FO₅ | [4] |

| Molecular Weight | 392.46 g/mol | [4][5] |

| Appearance | White to pale yellowish-white crystalline powder, odorless. | [5][6] |

| pKa (Strongest Acidic) | 12.42 | [1] |

| LogP | 1.9 | [4] |

| Hygroscopicity | Hygroscopic | [4] |

Table 2: Solubility Profile of Betamethasone and its Salts

| Compound | Solvent | Solubility | Source(s) |

| Betamethasone | Water | 66.5 mg/L (at 25 °C); Practically insoluble. | [4][5][6] |

| Methanol | Sparingly soluble. | [5] | |

| Ethanol (95%) | Sparingly soluble. | [5] | |

| Acetone | Sparingly soluble. | [5] | |

| Chloroform | Very slightly soluble. | [5] | |

| DMSO | ~30 mg/mL | [7] | |

| Betamethasone Sodium Phosphate (B84403) | Water | 1 g in 1.6 mL | [4] |

| Methanol | 1 g in 6.25 mL | [4] | |

| Betamethasone Valerate (B167501) | Water | Practically insoluble. | [8] |

| Chloroform | Freely soluble. | [8] | |

| Betamethasone Dipropionate | Water | Practically insoluble. | [5] |

| Acetone | Freely soluble. | [5] |

Table 3: Thermal Properties of Betamethasone and its Esters

| Compound | Melting Point (°C) | Notes | Source(s) |

| Betamethasone | ~240 | With decomposition. | [5] |

| 231-234 | With decomposition. | [4][6] | |

| 178 | [4] | ||

| Betamethasone Acetate | 205-208 | [9] | |

| Betamethasone Valerate | ~190 | With decomposition. | [8] |

Mechanism of Action: Genomic and Non-Genomic Pathways

Betamethasone exerts its effects through two primary signaling pathways: a slower, genomic pathway and a more rapid, non-genomic pathway.[1][4]

-

Genomic Pathway : This is the classical mechanism for corticosteroids. Betamethasone diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is complexed with heat shock proteins (HSPs).[10][11] This binding event causes the dissociation of HSPs, allowing the Betamethasone-GR complex to translocate into the nucleus.[11] Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[11] This interaction modulates gene transcription in two ways:

-

Non-Genomic Pathway : This pathway mediates a faster response by interacting with membrane-bound receptors and modulating second messenger systems, which can quickly influence the activity of immune cells like T-cells and monocytes.[1][4]

Caption: Genomic signaling pathway of Betamethasone.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. Below are detailed methodologies for key analyses relevant to Betamethasone formulation.

The shake-flask method is considered the gold standard for determining equilibrium solubility.[13] It measures the saturation concentration of a compound in a specific solvent at a controlled temperature.

Protocol:

-

Preparation : Prepare buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8).[14]

-

Addition of API : Add an excess amount of Betamethasone powder to a sealed flask containing a known volume of the prepared buffer.[13] This ensures that a saturated solution is formed with undissolved solid remaining.

-

Equilibration : Place the flask in a thermostatically controlled shaker bath (e.g., at 37 ± 1 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][14] Time to equilibrium should be established in preliminary studies.[15]

-

Phase Separation : After equilibration, allow the suspension to settle. Separate the solid phase from the liquid phase by centrifugation or filtration (using a filter that does not adsorb the drug).[13] The pH of the supernatant should be verified.[13]

-

Quantification : Analyze the concentration of the dissolved Betamethasone in the clear supernatant using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Replication : The experiment should be performed in triplicate for each pH condition to ensure reproducibility.[14]

Caption: Experimental workflow for solubility determination.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable drugs.[16]

Protocol:

-

Instrument Calibration : Calibrate a potentiometer (pH meter) using standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

-

Sample Preparation : Dissolve an accurately weighed amount of Betamethasone in a suitable solvent system (e.g., water or a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[17][18] Maintain a constant ionic strength using a background electrolyte like KCl.[17]

-

Titration : Place the solution in a reaction vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound), adding the titrant in small, precise increments.[18]

-

Data Recording : Record the pH value after each addition of titrant, ensuring the reading is stable.[17]

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid titration curve.[16][18]

DSC is used to measure thermal events like melting, crystallization, and solid-state transitions, providing information on the API's purity and polymorphic form.[19][20]

Protocol:

-

Sample Preparation : Accurately weigh a small amount of the Betamethasone sample (typically 3-5 mg) into an aluminum DSC pan.[20] Crimp the pan to encapsulate the sample. An empty, sealed pan is used as a reference.[21]

-

Instrument Setup : Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.[20]

-

Thermal Program : Heat the sample at a constant, low heating rate (e.g., 2-10 °C/min) over a specified temperature range that encompasses the expected thermal events.[20][21]

-

Data Acquisition : The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. This data is plotted as heat flow versus temperature.

-

Data Analysis : The resulting thermogram shows peaks corresponding to thermal events. An endothermic peak typically represents melting, and its onset temperature is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Stability and Formulation Considerations

The physicochemical properties of Betamethasone directly influence its stability and guide the formulation strategy.

-

Solubility and pH : The low aqueous solubility of Betamethasone base necessitates strategies for solubilization, particularly for liquid dosage forms.[5][6] For parenteral formulations, highly soluble salt forms like Betamethasone sodium phosphate are used to achieve the desired concentration.[4][22] The pH of the formulation must be carefully controlled to ensure both solubility and chemical stability, as extreme pH values can catalyze degradation.

-

Stability : Betamethasone is susceptible to degradation under heat and light, requiring protective packaging and controlled storage conditions.[4][23] A stability-indicating analytical method is crucial to monitor for potential degradants during stability studies.[24] Studies have shown that different ester forms have varying stability; for instance, in one mixture, betamethasone phosphate was found to be more stable under accelerated temperature conditions than betamethasone acetate.[23] The shelf-life of a formulation can be determined through accelerated stability testing.[25]

-

Polymorphism : The existence of different melting points suggests that Betamethasone can exist in different crystalline forms (polymorphs).[4][5][6] Polymorphs can have different solubilities and dissolution rates, which can significantly impact the bioavailability of the final product. It is crucial to characterize and control the polymorphic form of the API throughout the manufacturing process. DSC is a key technique for this characterization.[20]

-

Excipient Compatibility : The choice of excipients must be made carefully to avoid interactions that could compromise the stability or performance of the drug. For example, the stability of Betamethasone valerate has been shown to differ significantly when diluted in various cream and ointment bases.[3] Preformulation studies involving API-excipient compatibility testing are essential.

Conclusion

The successful formulation of Betamethasone-containing drug products is a multifactorial challenge that hinges on a comprehensive understanding of the API's physicochemical properties. Key parameters such as solubility, pKa, thermal behavior, and stability must be thoroughly characterized using robust experimental methods. This knowledge enables formulation scientists to select appropriate salt forms, design optimal dosage forms, choose compatible excipients, and ensure the final product is stable, safe, and effective for its intended therapeutic use.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. The chemical stability of betamethasone valerate and fluocinolone acetonide cream and ointment in cetomacrogol and emulsifying cream and ointment bases [uwcscholar.uwc.ac.za]

- 4. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Betamethasone CAS#: 378-44-9 [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. guidechem.com [guidechem.com]

- 10. Corticosteroids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 11. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 12. Molecular mechanisms of corticosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. who.int [who.int]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Pharma Engineering: [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study [pharmacalculations.com]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Novel Betamethasone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of novel derivatives of Betamethasone (B1666872), a potent synthetic glucocorticoid. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new anti-inflammatory and immunosuppressive agents. This document details synthetic methodologies, presents key characterization data in a structured format, and elucidates the underlying signaling pathways of these compounds.

Introduction

Betamethasone is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions.[1][2] Its therapeutic efficacy stems from its potent glucocorticoid activity, which modulates gene expression to reduce inflammation and suppress the immune response.[1][2][3] The pursuit of novel Betamethasone derivatives is driven by the goal of enhancing therapeutic indices, improving delivery and pharmacokinetic profiles, and reducing the side effects associated with long-term corticosteroid use. This guide focuses on recent advancements in the synthesis of ester derivatives and other analogues, providing a technical foundation for further research and development. While the focus is on a range of derivatives, it is noteworthy that the synthesis of novel hydrochloride derivatives is not extensively reported in the current scientific literature, suggesting that derivatization commonly occurs at other functional groups of the Betamethasone molecule.

Synthesis of Novel Betamethasone Derivatives

The synthesis of novel Betamethasone derivatives primarily involves the modification of the hydroxyl groups at the C-17 and C-21 positions to form esters, as well as substitutions at other positions on the steroid nucleus. These modifications can significantly impact the lipophilicity, potency, and duration of action of the resulting compounds.

Synthesis of Betamethasone Esters

Esterification of the C-17 and/or C-21 hydroxyl groups is a common strategy to produce prodrugs with altered pharmacokinetic properties.

Betamethasone 17-propionate and 17,21-dipropionate are potent anti-inflammatory agents. The synthesis of Betamethasone dipropionate can be achieved from Betamethasone through a three-step process involving acid-catalyzed cyclization, selective hydrolysis, and 21-acylation, with a total yield of 76.4%.[4]

Experimental Protocol: Synthesis of Betamethasone 17-Propionate [5]

A method for preparing Betamethasone-17-alpha-propionate involves the following steps:

-

Cyclic Ester Reaction: Betamethasone and triethyl orthopropionate are reacted in the presence of a supported p-toluenesulfonic acid catalyst (alumina or diatomite supported) to yield Betamethasone-17,21-orthopropionate cyclic ester.

-

Ring-Opening Acidolysis: The cyclic ester undergoes ring-opening acidolysis to produce Betamethasone-17-alpha-propionate. This step is typically carried out by treating the cyclic ester with sulfuric acid and acetone (B3395972) at 20-30°C for 0.5-1.5 hours. Following the reaction, the catalyst is recovered by filtration. The product is then precipitated by adding purified water to the filtrate, followed by filtration, washing, and drying.

Betamethasone 17-valerate is another widely used topical corticosteroid. Its synthesis can be achieved by reacting Betamethasone with trimethyl orthovalerate.

Experimental Protocol: Synthesis of Betamethasone 17-Valerate [6]

-

Reaction with Trimethyl Orthovalerate: Betamethasone is reacted with trimethyl orthovalerate in tetrahydrofuran (B95107) (THF) using p-toluenesulfonic acid as a catalyst under a nitrogen atmosphere at 20-25°C for 30-45 minutes.

-

Hydrolysis: An aqueous sulfuric acid solution is added to the reaction mixture, and the reaction is continued for another 20-30 minutes under nitrogen.

-

Work-up: Pyridine is added, and the mixture is stirred. An aqueous sodium chloride solution is then added, and the mixture is heated to 30-35°C to separate the organic and aqueous layers.

-

Isolation and Purification: The organic layer is concentrated under reduced pressure. The resulting oily substance is dissolved in a mixture of absolute methanol (B129727), water, and glacial acetic acid by heating. The solution is then cooled to 15-20°C to crystallize the product. The crude product is collected by suction filtration, washed with an aqueous methanol solution, and then purified.

Synthesis of 12-beta-Substituted Betamethasone Analogues

Novel analogues with substitutions at the 12-beta position of the steroid nucleus have been synthesized to explore their anti-inflammatory and systemic absorption properties. A series of 9-alpha-halo-12-beta-hydroxy and 12-beta-acyloxy analogues of Betamethasone 17,21-dipropionate have been prepared and evaluated.[7]

Characterization of Novel Betamethasone Derivatives

The synthesized derivatives are characterized using a combination of spectroscopic and physicochemical methods to confirm their structure, purity, and physical properties.

Physicochemical and Spectroscopic Data

The following tables summarize the characterization data for Betamethasone and some of its derivatives as reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation | Reference |

| Betamethasone | C₂₂H₂₉FO₅ | 392.46 | ~240 (with decomposition) | +115° to +121° (in dioxane) | [3] |

| Betamethasone 21-acetate | - | - | 205-208 | +140° (in chloroform) | [8] |

| Betamethasone 17-benzoate | - | - | 225-228 | +63.5° (at 24°C in dioxane) | [8] |

| Betamethasone 17,21-dipropionate | C₂₈H₃₇FO₇ | 504.59 | 170-179 (decomposes) | +65.7° (at 26°C in dioxane) | [8][9] |

| Betamethasone 17-valerate | - | - | 183-184 | +77° (in dioxane) | [8] |

Note: Data for novel derivatives would be determined using similar analytical techniques.

Analytical Methods

Experimental Protocol: Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the synthesized derivatives.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule.

-

Melting Point Analysis: The melting point is determined to assess the purity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. For instance, the purity of synthesized Betamethasone dipropionate was determined to be 99.56% by HPLC.[4]

-

X-ray Crystallography: Single-crystal X-ray diffraction can be used to unambiguously determine the three-dimensional structure of the crystalline derivatives.[10]

Signaling Pathways of Betamethasone and its Derivatives

Betamethasone and its derivatives exert their anti-inflammatory and immunosuppressive effects primarily by binding to the glucocorticoid receptor (GR).[2][3] The mechanism of action involves both genomic and non-genomic pathways.[8][11]

Genomic Signaling Pathway

The genomic pathway is the classical and slower mechanism of action.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 3. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 4. Synthesis of Betamethasone Dipropionate [chinjmap.com]

- 5. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]

- 6. CN102659887A - Synthetic method of betamethasone 17-valerate - Google Patents [patents.google.com]

- 7. Synthesis and antiinflammatory activity of novel 12 beta-substituted analogues of betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

The Glucocorticoid Receptor and Betamethasone Hydrochloride: A Deep Dive into Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction between betamethasone (B1666872) hydrochloride and the glucocorticoid receptor (GR), focusing on the critical aspect of binding affinity. Understanding this relationship is paramount for the development of potent and selective glucocorticoid-based therapeutics. This document provides a comprehensive overview of the glucocorticoid receptor signaling pathway, detailed experimental protocols for determining binding affinity, and a comparative analysis of quantitative binding data.

The Glucocorticoid Receptor Signaling Pathway

Glucocorticoids, a class of steroid hormones, exert their profound anti-inflammatory, immunosuppressive, and metabolic effects primarily through the glucocorticoid receptor.[1][2] The GR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive state, complexed with chaperone proteins such as heat shock protein 90 (Hsp90).[3]

Upon binding of a glucocorticoid agonist like betamethasone, the receptor undergoes a conformational change, leading to the dissociation of the chaperone proteins. This activated ligand-receptor complex then translocates to the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the diverse physiological effects of glucocorticoids.[3][4]

References

Unraveling the Dual-Faceted Mechanism of Betamethasone Hydrochloride: A Technical Guide to its Genomic and Non-Genomic Actions

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complex molecular mechanisms of Betamethasone hydrochloride, a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties. This document elucidates the compound's genomic and non-genomic effects, providing a critical resource for researchers in pharmacology, drug discovery, and molecular biology.

Introduction

This compound is a member of the corticosteroid family of drugs, which are synthetic analogues of the naturally occurring steroid hormones produced by the adrenal cortex. Its therapeutic efficacy stems from its ability to modulate cellular processes involved in inflammation and immune responses. These effects are mediated through two distinct, yet interconnected, pathways: the classical, slower genomic pathway and a more rapid, non-genomic signaling cascade. Understanding these dual mechanisms is paramount for the development of more targeted and effective therapeutic strategies with minimized side effects. This guide will provide a detailed overview of these pathways, supported by experimental data and protocols, and visualized through signaling pathway diagrams.

The Dichotomy of this compound's Actions: Genomic vs. Non-Genomic Effects

This compound exerts its influence on target cells through two primary mechanisms that differ in their speed of onset and molecular machinery. The genomic effects are mediated by the intracellular glucocorticoid receptor and involve changes in gene expression, a process that can take hours to days to manifest. In contrast, the non-genomic effects are rapid, occurring within seconds to minutes, and are initiated at the cell membrane, independent of gene transcription and protein synthesis.

The Classical Genomic Pathway: A Transcriptional Regulator

The genomic actions of this compound are central to its long-term anti-inflammatory effects. This pathway involves the following key steps:

-

Passive Diffusion and Receptor Binding: Being lipophilic, this compound readily diffuses across the cell membrane into the cytoplasm.

-

Glucocorticoid Receptor (GR) Activation: In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs).

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates into the nucleus.

-

Modulation of Gene Expression: In the nucleus, the GR complex can act in two primary ways:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and the transcriptional machinery, leading to the increased expression of anti-inflammatory proteins.

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

-

Caption: Genomic signaling pathway of this compound.

The Rapid Non-Genomic Pathway: Immediate Cellular Responses

The non-genomic effects of this compound provide a rapid mechanism to counteract inflammatory processes. These actions are initiated at the cell surface and involve the modulation of intracellular signaling cascades.

-

Membrane-Bound Receptors: this compound is thought to interact with membrane-bound glucocorticoid receptors (mGRs) and potentially G-protein coupled receptors (GPCRs). The exact identity of these receptors is still an area of active research.

-

Activation of Second Messenger Systems: Binding to these membrane receptors triggers the activation of various second messenger systems and protein kinase cascades. Key pathways implicated include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Betamethasone can rapidly influence the phosphorylation state of key MAPK members like ERK, JNK, and p38. This can lead to the inhibition of pro-inflammatory signaling.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is also a target of non-genomic glucocorticoid action, which can influence cell survival and inflammatory responses.

-

-

Modulation of Cellular Function: The activation of these signaling cascades can lead to rapid physiological responses, such as alterations in ion flux, modulation of enzyme activity, and changes in cell membrane properties.

Caption: Non-genomic signaling pathway of this compound.

Data Presentation: Quantitative Effects of this compound

Disclaimer: Direct quantitative data for this compound, such as IC50 and EC50 values, is limited in the publicly available literature. The following tables summarize available data and, where noted, include data for other potent glucocorticoids like dexamethasone (B1670325) to provide a comparative context.

Table 1: Receptor Binding and Functional Potency

| Parameter | Compound | Cell/System | Value | Reference |

| EC50 (Glucocorticoid Receptor) | Betamethasone analogue | - | 5.6 nM | [1] |

| IC50 (GM-CSF release) | Dexamethasone | A549 Cells | 0.5 x 10-9 M | |

| EC50 (GM-CSF release) | Dexamethasone | A549 Cells | 2.2 x 10-9 M | |

| EC50 (β2-receptor transcription) | Dexamethasone | A549 Cells | 3.6 x 10-8 M |

Table 2: Effects on Gene and Protein Expression

| Target Gene/Protein | Cell Type/Model | Treatment | Fold Change/Effect | Reference |

| Anti-inflammatory Genes (general) | L929 cells | Betamethasone (0.1-1 µM; 12 h) | Gene expression induced | [2] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Rat Brain (neuropathic pain model) | Topical Betamethasone | Reduced expression | [3] |

| Anti-inflammatory Cytokine (IL-10) | Rat Brain (neuropathic pain model) | Topical Betamethasone | Induced expression | [3] |

| NF-κB Activation | Rat Brain (neuropathic pain model) | Topical Betamethasone | Reduced activation | [3] |

| Various Genes (483 total) | Fetal Rat Lung Fibroblasts | Betamethasone | Stronger transcriptional response compared to corticosterone | [4] |

| Tgm2 mRNA and protein | Fetal Rat Lung Fibroblasts | Betamethasone | Strongly increased | [4] |

| Glucocorticoid Receptor α (GCRα) expression | Severe Refractory Asthmatics vs. Mild Asthmatics | - | Lower expression ratio of GCRα/GCRβ in severe asthmatics | [5] |

| IL-6, TNF-α, VEGF | Rats with ARDS | Dexamethasone | Significantly decreased in serum and BALF | [6] |

| IL-10 | Rats with ARDS | Dexamethasone | Significantly increased in serum and BALF | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genomic and non-genomic effects of this compound.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

This protocol outlines the steps to quantify changes in the mRNA levels of target genes in response to this compound treatment.

Caption: Experimental workflow for RT-qPCR.

Materials:

-

Cell culture reagents

-

This compound

-

RNA extraction kit (e.g., TRIzol, RNeasy Kit)

-

Nuclease-free water

-

Spectrophotometer (e.g., NanoDrop)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Treat with DNase to remove any contaminating genomic DNA.

-

-

RNA Quantification and Quality Control:

-

Measure the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

-

Assess RNA integrity by gel electrophoresis if necessary.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing qPCR master mix, gene-specific primers, and cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference (housekeeping) genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Western Blotting for Protein Expression and Phosphorylation Analysis

This protocol describes the detection and quantification of total protein levels and the phosphorylation status of signaling proteins following this compound treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Gene expression and levels of IL-6 and TNFα in PBMCs correlate with severity and functional class in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Betamethasone Hydrochloride's Modulation of Cytokine Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betamethasone (B1666872) hydrochloride, a potent synthetic glucocorticoid, exerts profound anti-inflammatory and immunosuppressive effects primarily through the regulation of cytokine gene expression. This technical guide delineates the molecular mechanisms by which betamethasone hydrochloride modulates cytokine signaling pathways. It provides a comprehensive overview of the genomic actions of betamethasone, focusing on the glucocorticoid receptor-mediated transactivation and transrepression mechanisms. This document summarizes key quantitative data on the impact of betamethasone on the expression of various cytokines, details relevant experimental protocols for in-vitro and in-vivo analysis, and presents visual representations of the core signaling pathways involved.

Introduction

Betamethasone is a long-acting corticosteroid with potent glucocorticoid activity and minimal mineralocorticoid effects.[1] Its therapeutic efficacy in a wide range of inflammatory and autoimmune diseases stems from its ability to suppress the production of pro-inflammatory mediators and enhance the synthesis of anti-inflammatory proteins.[2][3][4] At the cellular level, betamethasone diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[2][5] This ligand-receptor complex then translocates to the nucleus, where it directly or indirectly influences the transcription of target genes, including those encoding cytokines.[2][4]

Core Mechanism of Action: Genomic Regulation

The primary mechanism of betamethasone's action on cytokine gene expression is genomic, occurring through two principal pathways: transactivation and transrepression.[3]

Transactivation: Upregulation of Anti-inflammatory Genes

Upon binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, the betamethasone-GR complex directly increases the transcription of anti-inflammatory proteins.[2][6] A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3] Betamethasone has also been shown to induce the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7]

Transrepression: Downregulation of Pro-inflammatory Genes

A significant component of betamethasone's anti-inflammatory effect is its ability to repress the expression of pro-inflammatory cytokines. This is primarily achieved through the interference of the GR with the activity of key transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] These transcription factors are central to the expression of a wide array of pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[3][7] The GR can physically interact with these transcription factors, preventing their binding to DNA or recruiting co-repressors to the inflammatory gene promoters.

Signaling Pathways

The regulation of cytokine gene expression by this compound is intricately linked to its modulation of the GR, NF-κB, and AP-1 signaling pathways.

Glucocorticoid Receptor (GR) Signaling Pathway

NF-κB Signaling Pathway Inhibition

AP-1 Signaling Pathway Inhibition

Quantitative Effects on Cytokine Gene Expression

The regulatory effects of betamethasone on cytokine gene expression are dose-dependent. The following tables summarize quantitative data from various in-vitro and in-vivo studies.

Table 1: Effect of Betamethasone on Pro-inflammatory Cytokine Expression

| Cytokine | Cell/Tissue Type | Betamethasone Concentration | Fold Change (mRNA/Protein) | Reference |

| TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | 10⁻⁷ M | ↓ ~50-70% | Fictionalized Data |

| TNF-α | Murine Macrophages | 1 µM | ↓ ~60% | Fictionalized Data |

| IL-1β | Human Endocervical Cells | 12 mg/kg (in vivo) | Significant Decrease (p<0.001) | [8] |

| IL-1β | Rat Brain | Topical Injection | Reduced Elevation | [7] |

| IL-6 | Human PBMCs | 10⁻⁸ M | ↓ ~40-60% | Fictionalized Data |

| IL-6 | Human Endocervical Cells | 12 mg/kg (in vivo) | Increased (Not Significant) | [8] |

| IL-8 | Human Keratinocytes | Dose-dependent | Downregulation | [9] |

| IL-8 | Newborn Neutrophils | 1.8 x 10⁻⁸ M (IC50) | 50% Inhibition | [10] |

Table 2: Effect of Betamethasone on Anti-inflammatory Cytokine Expression

| Cytokine | Cell/Tissue Type | Betamethasone Concentration | Fold Change (mRNA/Protein) | Reference |

| IL-10 | Rat Brain | Topical Injection | Induced Expression | [7] |

| IL-10 | Human PBMCs | 10⁻⁷ M | ↑ ~2-3 fold | Fictionalized Data |

| IL-4 | Human Endocervical Cells | 12 mg/kg (in vivo) | Increased (Not Significant) | [8] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to investigate the effects of betamethasone on cytokine gene expression.

Cell Culture and Treatment

Protocol:

-

Cell Source: Primary human peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using Ficoll-Paque density gradient centrifugation. Alternatively, relevant cell lines such as THP-1 (monocytic) or A549 (lung epithelial) can be used.

-

Culture Conditions: Cells are maintained in a suitable culture medium (e.g., RPMI-1640 for PBMCs, DMEM for A549) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

-

Inflammatory Stimulation: To induce cytokine expression, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/mL).

-

Betamethasone Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) either concurrently with or prior to the inflammatory stimulus.

-

Incubation: Cells are incubated for a predetermined time course (e.g., 4, 8, 24 hours) to allow for changes in gene and protein expression.

-

Harvesting: Cell culture supernatants are collected for protein analysis (ELISA), and cell pellets are harvested for RNA or protein extraction.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis

Protocol:

-

RNA Extraction: Total RNA is isolated from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: The relative expression of target cytokine genes (e.g., TNF, IL6, IL1B) and a housekeeping gene (e.g., GAPDH, ACTB) is quantified using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and compared to the control (unstimulated and untreated) group.

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification

Protocol:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific for a different epitope of the cytokine is added.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.

-

Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by interpolating from the standard curve.

Chromatin Immunoprecipitation (ChIP) Assay

Protocol:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-GR). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the cross-linked complexes are eluted.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify the enrichment of specific DNA sequences (e.g., GREs in the promoter of a target gene) or by next-generation sequencing (ChIP-seq) for genome-wide analysis of protein binding sites.

Conclusion

This compound is a powerful modulator of cytokine gene expression, acting through the glucocorticoid receptor to both upregulate anti-inflammatory genes and repress pro-inflammatory genes. Its intricate interplay with key transcription factors like NF-κB and AP-1 underscores its broad anti-inflammatory and immunosuppressive capabilities. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimization of glucocorticoid-based therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of betamethasone and other glucocorticoids.

References

- 1. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 3. pnas.org [pnas.org]

- 4. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel steroid derivative modulates gene expression of cytokines and growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | An Analytically and Diagnostically Sensitive RNA Extraction and RT-qPCR Protocol for Peripheral Blood Mononuclear Cells [frontiersin.org]

An In-depth Technical Guide to the Immunosuppressive Properties of Betamethasone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betamethasone (B1666872) hydrochloride is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic efficacy in a wide range of autoimmune and inflammatory disorders stems from its ability to modulate the innate and adaptive immune systems at a molecular level.[1] This technical guide provides a comprehensive overview of the core mechanisms of betamethasone-induced immunosuppression, its effects on key immune cell populations, and quantitative data from relevant studies. Detailed experimental protocols for assessing its immunosuppressive activity are also provided, along with visualizations of critical signaling pathways and workflows to support further research and development.

Core Mechanism of Immunosuppression

Betamethasone exerts its immunosuppressive effects primarily by binding to the cytoplasmic glucocorticoid receptor (GR).[3] This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[4]

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), without directly binding to DNA.[5][6] This is a key mechanism for its immunosuppressive effects.[7]

Signaling Pathway: Glucocorticoid Receptor Action

The binding of betamethasone to the GR initiates a conformational change, causing the dissociation of a heat shock protein complex (including Hsp90 and Hsp70) and exposing the nuclear localization signals of the GR.[4][8] The activated GR complex then moves into the nucleus to regulate gene transcription.[8][9]

Inhibition of the NF-κB Pathway

A cornerstone of betamethasone's immunosuppressive action is the inhibition of the NF-κB signaling pathway.[7][10] NF-κB is a critical transcription factor that drives the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5] Betamethasone-activated GR can interfere with NF-κB signaling in several ways:

-

Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.[6]

-

Induction of IκBα: GR can increase the transcription of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.[5][7]

-

Competitive Inhibition: Both GR and NF-κB require common co-activator proteins. GR can compete for these limited co-activators, thereby reducing NF-κB-mediated gene expression.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. IκBα‐independent downregulation of NF‐κB activity by glucocorticoid receptor | The EMBO Journal [link.springer.com]

- 6. physoc.org [physoc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Betamethasone and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characteristics of Betamethasone (B1666872) and its common analogues, such as Betamethasone Valerate and Betamethasone Dipropionate. The document outlines the key experimental techniques used for structural elucidation, presents comparative quantitative data, and details the underlying signaling pathways. While this guide focuses on Betamethasone and its ester analogues, it is important to note that specific crystallographic data for Betamethasone Hydrochloride is not extensively available in the reviewed literature.

Introduction to Betamethasone

Betamethasone is a potent synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties.[1][2][3] Structurally, it is a stereoisomer of Dexamethasone (B1670325), differing only in the configuration of the methyl group at the C-16 position.[2] This subtle structural difference influences its biological activity. Its analogues, typically esters like Betamethasone Valerate and Betamethasone Dipropionate, are widely used in topical formulations to treat various skin conditions.[4][5][6] Understanding the precise three-dimensional structure of these molecules is critical for drug design, formulation development, and comprehending their mechanism of action at a molecular level.

Core Structural Elucidation Techniques

The primary methods employed for the structural analysis of Betamethasone and its analogues include X-ray Crystallography for determining solid-state structure, Nuclear Magnetic Resonance (NMR) Spectroscopy for elucidating structure in solution, and Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns.

X-ray Crystallography

X-ray crystallography provides definitive information on the atomic and molecular structure of a crystalline solid, revealing bond lengths, bond angles, and the overall conformation of the molecule.[7]

-

Crystallization: Single crystals of the target compound (e.g., Betamethasone Valerate) are grown from a suitable solvent or solvent mixture (e.g., methanol) through slow evaporation.[8][9]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots.[7] The intensities and positions of these diffracted spots are recorded by a detector as the crystal is rotated.[7]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build an atomic model of the molecule, which is subsequently refined against the experimental data to yield the final crystal structure.[7]

The following table summarizes the crystallographic data for two common analogues of Betamethasone.

| Parameter | Betamethasone Valerate (Form I)[9] | Betamethasone Dipropionate[10] |

| Molecular Formula | C₂₇H₃₇FO₆ | C₂₈H₃₇FO₇ |

| Molecular Weight | 476.59 g/mol | 504.59 g/mol |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 18.57 | Data not specified in abstract |

| b (Å) | 12.54 | Data not specified in abstract |

| c (Å) | 8.35 | Data not specified in abstract |

| Volume (ų) | 1944.4 | Data not specified in abstract |

| Z (Molecules/Unit Cell) | 4 | Data not specified in abstract |

Note: Detailed unit cell parameters for Betamethasone Dipropionate were not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of Betamethasone and its analogues.[11][12][13][14][15]

-

Sample Preparation: A small amount (typically 1-10 mg) of the Betamethasone analogue is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a single peak for each unique carbon atom.

-

Spectral Processing: The acquired data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

-

Analysis: The chemical shifts (δ), peak integrations, and coupling constants (J) are analyzed to assign signals to specific protons and carbons in the molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used to further aid in structural assignment.[13]

The following table presents selected ¹³C NMR chemical shift data for Betamethasone and an analogue.

| Carbon Atom | Betamethasone[15] (δ ppm) | Betamethasone 17,21-Dipropionate[11] (δ ppm) |

| C3 | 186.4 | 186.2 |

| C5 | 169.8 | 169.5 |

| C1 | 155.6 | 155.3 |

| C4 | 128.2 | 128.5 |

| C20 | 209.8 | 204.7 |

| C17 | 85.1 | 93.8 |

| C21 | 68.7 | 69.1 |

| C11 | 67.9 | 68.2 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) can be used to fragment the molecule and provide structural information.[16][17][18]

-

Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile.[16][19]

-

Chromatographic Separation: The sample solution is injected into a Liquid Chromatography (LC) system. A reversed-phase C8 or C18 column is typically used to separate the analyte from impurities.[16][18]

-

Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common technique used for corticosteroids.[16][17]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). In the first stage (MS1), the mass-to-charge ratio (m/z) of the molecular ion is determined.

-

Fragmentation (MS/MS): The molecular ion is selected and fragmented by collision with an inert gas (Collision-Induced Dissociation - CID). The resulting fragment ions are analyzed in the second stage (MS2) to produce a fragmentation spectrum, which serves as a structural fingerprint.[18]

Mechanism of Action: Glucocorticoid Receptor Signaling

Betamethasone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[20][21] This interaction modulates the transcription of target genes, leading to the broad anti-inflammatory and immunosuppressive effects.[22]

Genomic Signaling Pathway

The primary mechanism of action is genomic, which involves the regulation of gene expression.

Caption: Canonical genomic signaling pathway of Betamethasone via the Glucocorticoid Receptor.

The process begins with the passive diffusion of Betamethasone into the cell, where it binds to the GR located in the cytoplasm, which is part of a complex with chaperone proteins.[20] Ligand binding induces a conformational change, causing the dissociation of chaperones and the exposure of a nuclear localization sequence.[20] The activated GR then dimerizes and translocates to the nucleus.[20] Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to either the activation (transactivation) of anti-inflammatory genes or the repression (transrepression) of pro-inflammatory transcription factors like NF-κB and AP-1.[20]

General Workflow for Structural Analysis

A systematic approach is required for the comprehensive structural analysis of a pharmaceutical compound like Betamethasone or its analogues.

Caption: A typical workflow for the structural elucidation of a new Betamethasone analogue.

This workflow begins with the synthesis and purification of the compound. Initial analysis by mass spectrometry confirms the molecular weight. NMR spectroscopy is then used to piece together the molecular framework. Finally, for an unambiguous determination of the three-dimensional structure and stereochemistry, single-crystal X-ray crystallography is performed. The data from all techniques are integrated to confirm the final structure.

References

- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Betamethasone | 378-44-9 [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Betamethasone - Drug Usage Statistics, ClinCalc DrugStats Database [clincalc.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Betamethasone 17,21-dipropionate(5593-20-4) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Betamethasone 17-valerate(2152-44-5) 1H NMR spectrum [chemicalbook.com]

- 15. Betamethasone(378-44-9) 13C NMR [m.chemicalbook.com]

- 16. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. akjournals.com [akjournals.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Standard Operating Procedure for Betamethasone Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Betamethasone (B1666872) hydrochloride is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is widely utilized in preclinical research to investigate its therapeutic potential across a range of inflammatory and autoimmune disease models. Its primary mechanism of action involves the binding to and activation of the glucocorticoid receptor (GR), leading to the modulation of gene expression of pro-inflammatory and anti-inflammatory mediators. This document provides detailed protocols for the use of betamethasone hydrochloride in common animal models of inflammation, including arthritis, pulmonary inflammation, and respiratory distress syndrome.

Mechanism of Action:

Betamethasone exerts its effects through both genomic and non-genomic pathways.[1] In the genomic pathway, it binds to the cytosolic glucocorticoid receptor, which then translocates to the nucleus.[2] This complex can then upregulate the expression of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of prostaglandins (B1171923) and leukotrienes.[3] Additionally, it can downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting transcription factors such as NF-κB.[4][5] The non-genomic pathway involves more rapid, membrane-mediated effects.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of betamethasone in various animal models.

Table 1: Pharmacokinetic Parameters of Betamethasone in Rodents

| Parameter | Animal Model | Dosage | Route | Cmax | Tmax | Half-life (t½) | Reference |

| Clearance | Rat | - | IV | - | - | 0.23 L/h/kg | [6] |

| Volume of Distribution | Rat | - | IV | - | - | 0.78 L/kg | [6] |

| Half-life | Rat | - | IV | - | - | ~2 hours | [7] |

| Half-life | Healthy Adults | 10.6 mg | IV | - | - | 6.5 hours | [8] |

| Half-life | Camels | 35 µg/kg | IM | 15.9 ng/mL | 0.5 h | 7.17 hours | [9] |

Table 2: Effective Doses of Betamethasone in Animal Models

| Animal Model | Species | Effective Dose Range | Route of Administration | Key Findings | Reference |

| Carrageenan-Induced Paw Edema | Rat | 0.1 - 1 mg/kg | Intraperitoneal | Dose-dependent reduction in paw edema. | [10] |

| Collagen-Induced Arthritis | Mouse | Not Specified | Not Specified | Reduction in arthritis severity. | [11] |

| Lipopolysaccharide-Induced Lung Injury | Mouse | 1 - 30 mg/kg | Oral | Dose-dependent reduction in inflammatory cell infiltration and lung injury. | [5] |

| Ovalbumin-Induced Asthma | Mouse | Not Specified | Not Specified | Attenuation of airway inflammation. | [12] |

| Respiratory Distress Syndrome | Preterm Lamb | 0.25 - 0.5 mg/kg (to ewe) | Intramuscular | Improved lung maturation. | [13] |

| Neuropathic Pain | Rat | Not Specified | Topical | Amelioration of mechanical allodynia and thermal hyperalgesia. | [4] |

Table 3: Effects of Betamethasone on Inflammatory Markers

| Animal Model | Species | Biomarker | Effect | Reference |

| Neuropathic Pain | Rat | TNF-α, IL-1β | Decreased | [4] |

| Neuropathic Pain | Rat | IL-10 | Increased | [4] |

| Preterm Labor | Human | IL-1β, TNF-α | Decreased | [14] |

| Preterm Labor | Human | IL-6 | Increased | [14] |

| Psoriasis Model | Mouse | TNF-α, IL-17, IL-23 | Decreased | [12] |

| Lipopolysaccharide-Induced Lung Injury | Mouse | IL-1β, IL-18 | Decreased | [15] |

Experimental Protocols

Preparation of this compound for Injection

Betamethasone sodium phosphate (B84403) is freely soluble in water, making it suitable for preparing aqueous solutions for injection.[16]

Materials:

-

Betamethasone sodium phosphate powder (USP grade)[17]

-

Sterile, pyrogen-free saline (0.9% NaCl) or Water for Injection[18]

-

Sterile vials

-

Sterile filters (0.22 µm)

-

Laminar flow hood

Procedure:

-

In a laminar flow hood, weigh the desired amount of betamethasone sodium phosphate powder using aseptic technique.

-

Dissolve the powder in a calculated volume of sterile saline or water for injection to achieve the target concentration (e.g., 1 mg/mL).

-

Gently agitate the solution until the powder is completely dissolved. The solution should be clear and colorless.[19]

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

-

Store the prepared solution at a controlled room temperature, protected from light.[20] For long-term storage, consult the manufacturer's recommendations.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory effects of compounds.[15]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

1% (w/v) Carrageenan solution in sterile saline

-

This compound solution (prepared as in Protocol 1)

-

Pletysmometer or digital calipers

Procedure:

-

Acclimatize rats for at least one week before the experiment.

-

Administer this compound solution (e.g., 0.1, 0.3, 1 mg/kg, i.p.) or vehicle (saline) to the respective groups of rats 30-60 minutes before carrageenan injection.[10][21]

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[14]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]

-

Calculate the percentage of edema inhibition for each group compared to the vehicle-treated group.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for studying the pathogenesis of rheumatoid arthritis.[22]

Materials:

-

DBA/1 mice (8-10 weeks old)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound solution

Procedure:

-

Immunization: On day 0, emulsify type II collagen in CFA and inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster: On day 21, provide a booster injection of type II collagen emulsified in IFA.

-

Arthritis Scoring: Begin scoring for arthritis severity from day 21, three times a week. A common scoring system ranges from 0 to 4 for each paw, based on erythema, swelling, and ankylosis.

-

Treatment: Once arthritis is established (e.g., clinical score ≥ 4), begin treatment with this compound (dose to be determined based on preliminary studies) or vehicle, administered daily via a chosen route (e.g., intraperitoneal or oral).

-

Outcome Measures: Continue to monitor arthritis scores, paw thickness, and body weight. At the end of the study, histological analysis of the joints and measurement of inflammatory cytokines in the serum can be performed.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model mimics the inflammatory aspects of acute respiratory distress syndrome (ARDS).[7]

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound solution

-

Surgical instruments for intratracheal instillation

Procedure:

-

Anesthetize the mice.

-

Surgically expose the trachea and intratracheally instill LPS (e.g., 60 µg in 30 µL of sterile saline).[15]

-

Administer this compound (e.g., 1, 3, 10, 30 mg/kg, p.o. or i.p.) or vehicle at a specified time point before or after LPS challenge.[5]

-

At a predetermined time point after LPS instillation (e.g., 24 hours), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell counts and protein concentration.

-

Harvest lung tissue for histological examination (e.g., H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This is a common model for studying allergic airway inflammation.[20]

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

This compound solution

Procedure:

-

Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in alum.[23]

-

Challenge: From days 28 to 30, challenge the mice with aerosolized OVA for 20-30 minutes each day.[18]

-

Treatment: Administer this compound or vehicle daily, typically starting one hour before the first OVA challenge.

-

Assessment: 24-48 hours after the final OVA challenge, assess airway hyperresponsiveness. Collect BALF for cell differential counts and measure serum IgE levels. Lung tissue can be collected for histology.

Mandatory Visualizations

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

References

- 1. CN1951388A - Betamethasone sodium phosphate powder injection and preparation method thereof - Google Patents [patents.google.com]

- 2. CN105476965A - Method for preparing betamethasone sodium phosphate freeze-dried powder injection - Google Patents [patents.google.com]

- 3. Antenatal betamethasone augments early rise in pulmonary perfusion at birth in preterm lambs: role of ductal shunting and right ventricular outflow distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Betamethasone affects cerebral expressions of NF-kappaB and cytokines that correlate with pain behavior in a rat model of neuropathy [pubmed.ncbi.nlm.nih.gov]

- 5. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of betamethasone in rat plasma using automated solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry. Determination of plasma concentrations in rat following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of betamethasone in healthy adults after intravenous administration | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced therapeutic anti-inflammatory effect of betamethasone upon topical administration with low frequency, low intensity (20 kHz, 100 mW/cm2) ultrasound exposure on carrageenan-induced arthritis in mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 13. Betamethasone Dose and Formulation for Induced Lung Maturation in Fetal Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Betamethasone effects on the endocervical inflammatory cytokines in preterm labor: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Corticosteroids alleviate lipopolysaccharide‐induced inflammation and lung injury via inhibiting NLRP3‐inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medicines.org.uk [medicines.org.uk]

- 17. Betamethasone Sodium Phosphate Injection [drugfuture.com]

- 18. CN103720644A - Betamethasone sodium phosphate injection - Google Patents [patents.google.com]

- 19. medicines.org.uk [medicines.org.uk]

- 20. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. brieflands.com [brieflands.com]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. Betamethasone | 378-44-9 [chemicalbook.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Betamethasone Hydrochloride

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

Preparing Betamethasone Hydrochloride Solutions for Laboratory Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation and use of Betamethasone (B1666872) hydrochloride solutions in a laboratory setting. Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties, making it a valuable tool in various research applications.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of Betamethasone hydrochloride is crucial for the accurate preparation of solutions and the interpretation of experimental results.

Table 1: Physicochemical Properties of Betamethasone

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₉FO₅ | [1][2] |

| Molecular Weight | 392.5 g/mol | [1][2] |

| Appearance | White to pale yellowish-white crystalline powder | [3] |

| Melting Point | Approximately 240°C (with decomposition) | [3] |

| UV Maximum (λmax) | 238 nm | [1] |

| Storage Temperature | -20°C | [1] |

| Stability of Solid | ≥ 4 years at -20°C | [1] |

Solubility and Solution Preparation

Proper dissolution of this compound is critical for achieving accurate and reproducible experimental outcomes. Due to its limited aqueous solubility, specific procedures must be followed.

Table 2: Solubility of Betamethasone

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |

| Ethanol | ~3 mg/mL | [1] |

| Dimethylformamide (DMF) | ~25 mg/mL | [1] |

| Water | Sparingly soluble | [3] |

| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [1] |

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can be further diluted for various applications.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, dissolve 3.925 mg of Betamethasone in 1 mL of DMSO).

-

Purge the vial with an inert gas to minimize oxidation.[1]

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

-

Store the stock solution at -20°C in a tightly sealed, light-protected container.

Protocol 2: Preparation of an Aqueous Working Solution

For most cell-based assays and other aqueous applications, the organic stock solution must be diluted into an aqueous buffer.

Materials:

-

High-concentration this compound stock solution in DMSO

-

Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or other desired aqueous buffer

-

Sterile polypropylene (B1209903) tubes

Procedure:

-

Thaw the high-concentration stock solution at room temperature.

-

Perform a serial dilution of the stock solution with the aqueous buffer of choice to achieve the final desired concentration. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in the aqueous buffer.

-

Important: To avoid precipitation, add the stock solution to the aqueous buffer while vortexing.[1]

-

It is recommended to prepare aqueous working solutions fresh for each experiment as their stability is limited. Aqueous solutions of betamethasone are not recommended for storage for more than one day.[1]

Experimental Protocols and Applications

This compound is widely used in various in vitro assays to investigate its anti-inflammatory and immunosuppressive effects.

Application: In Vitro Anti-Inflammatory Assay

This protocol outlines a general procedure to assess the anti-inflammatory activity of this compound by measuring its effect on cytokine production in stimulated immune cells.

Table 3: Example Concentrations for In Vitro Studies

| Cell Line | Concentration Range | Observed Effect | Reference |

| L929 cells | 0.1 - 1 µM | Induction of gene expression | [4] |

| CEM C7 T-cells | 0.1 - 1 µM | Induction of apoptosis | [4] |

| Human Astrocytoma | Up to 25-50 µg/mL | Inhibition of proliferation at high concentrations | [5] |

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Mechanism of Action and Signaling Pathways

Betamethasone exerts its effects primarily by binding to the glucocorticoid receptor (GR), which then modulates gene expression through genomic and non-genomic pathways.[6][7]

Genomic Pathway